Lipophilicity Shift: 3-Methylpyrrolidine vs. Unsubstituted Pyrrolidine on an Ethyl Linker
Addition of a methyl group to the pyrrolidine 3-position in the target compound raises computed logP relative to the des-methyl analog bearing an unsubstituted pyrrolidine. The target compound (XLogP3 = 0.4) exhibits a +0.4 log unit increase in predicted lipophilicity compared with 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-amine (XLogP3 = 0.0, PubChem CID 53401521) [1][2]. In fragment-based lead discovery, a ΔlogP of +0.4 can influence solubility, permeability, and non-specific binding, making the two compounds non-equivalent as chemical probes.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-amine: XLogP3 = 0.0 |
| Quantified Difference | ΔXLogP3 = +0.4 (more lipophilic) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed property (2021 release) |
Why This Matters
A ΔlogP of 0.4 can meaningfully alter compound solubility and cellular permeability profiles, which directly impacts suitability for biochemical vs. cellular screening workflows.
- [1] PubChem. Compound Summary: 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine, CID 62136802. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/62136802 (accessed May 2026). View Source
- [2] PubChem. Compound Summary: 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-amine, CID 53401521. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53401521 (accessed May 2026). View Source
